Phenyl(pyridin-2-yl)methanethiol
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Overview
Description
Phenyl(pyridin-2-yl)methanethiol is an organic compound that features a phenyl group attached to a pyridin-2-ylmethanethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl(pyridin-2-yl)methanethiol can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylmethanethiol with phenyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyridin-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenyl and pyridin-2-yl groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted phenyl and pyridin-2-yl derivatives.
Scientific Research Applications
Phenyl(pyridin-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of phenyl(pyridin-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, influencing their function. The phenyl and pyridin-2-yl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Phenyl(pyridin-2-yl)methanol
- Phenyl(pyridin-2-yl)methanone
- (4-(4-(4-pyridyl)phenyl)phenyl)methanethiol
Comparison: Phenyl(pyridin-2-yl)methanethiol is unique due to the presence of both a phenyl group and a pyridin-2-ylmethanethiol moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and binding capabilities, compared to similar compounds .
Biological Activity
Phenyl(pyridin-2-yl)methanethiol is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological properties, particularly focusing on antimicrobial, antioxidant, and anticancer activities.
Synthesis and Characterization
This compound can be synthesized through various methods, including the reaction of pyridine derivatives with phenyl compounds in the presence of reducing agents. Characterization typically involves spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity against a variety of pathogens. A study involving binuclear metal complexes containing this thiol reported its effectiveness against:
-
Bacteria :
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
-
Fungi :
- Candida albicans
- Candida glabrata
- Candida parapsilosis
The minimum inhibitory concentration (MIC) values indicated that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further drug development in treating infections caused by these pathogens .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was measured using various assays such as DPPH and ABTS radical scavenging tests, demonstrating a promising ability to protect cells from oxidative damage .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. For example, it has been tested against:
- Cell Lines :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that this compound could inhibit cell proliferation significantly, with IC50 values suggesting its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound in combination with metal ions. The results showed enhanced activity when complexed with copper and cobalt ions, indicating that metal coordination can improve its bioactivity. The study provided MIC values that were lower than those for the free compound alone, suggesting synergistic effects .
Case Study 2: Antioxidant Properties
In another research effort, the antioxidant properties were assessed using a cellular model where oxidative stress was induced. The results showed that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls, highlighting its protective role in cellular environments .
Summary Table of Biological Activities
Properties
Molecular Formula |
C12H11NS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)methanethiol |
InChI |
InChI=1S/C12H11NS/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H |
InChI Key |
DODPNNKSBVBPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)S |
Origin of Product |
United States |
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